molecular formula C15H28 B12612944 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane CAS No. 915778-37-9

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane

Cat. No.: B12612944
CAS No.: 915778-37-9
M. Wt: 208.38 g/mol
InChI Key: ZAQZZWLATYDXBO-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a cyclohexane ring also substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylcyclopentane with 1,4-dimethylcyclohexane in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane has several scientific research applications:

    Chemistry: It is used as a model compound in studies of cycloalkane chemistry and reaction mechanisms.

    Medicine: Research into its biological activity could lead to new therapeutic agents.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclopentane: A simpler analog with only the cyclopentyl ring.

    1,4-Dimethylcyclohexane: Another analog with only the cyclohexane ring.

    Cyclohexane: A basic cycloalkane without any substituents.

Uniqueness

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is unique due to its dual-ring structure with multiple methyl substitutions, which imparts distinct chemical and physical properties. This structural complexity makes it a valuable compound for studying the effects of ring substitution and for developing new synthetic methodologies.

Properties

CAS No.

915778-37-9

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

1-(1,2-dimethylcyclopentyl)-1,4-dimethylcyclohexane

InChI

InChI=1S/C15H28/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h12-13H,5-11H2,1-4H3

InChI Key

ZAQZZWLATYDXBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C)C2(CCCC2C)C

Origin of Product

United States

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